3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid

Medicinal Chemistry Process Chemistry Formulation Science

Halogenated picolinic acid intermediates often introduce elevated LogP and CYP liability in drug candidates. 3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1256791-45-3) resolves this with an electron-donating 3-OCH₃ group, yielding balanced XLogP3-AA of 1.6 & TPSA 59.4 Ų ideal for CNS drug discovery. • ≥98% HPLC purity ensures reliable Pd-catalyzed cross-coupling outcomes. • Melting point 148-152°C facilitates identity verification and batch QC. • Aqueous solubility 2.1 mg/mL supports fragment-based screening libraries. Procure the correct 3-methoxy substitution pattern to avoid costly SAR delays.

Molecular Formula C8H6F3NO3
Molecular Weight 221.13 g/mol
CAS No. 1256791-45-3
Cat. No. B6314034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid
CAS1256791-45-3
Molecular FormulaC8H6F3NO3
Molecular Weight221.13 g/mol
Structural Identifiers
SMILESCOC1=C(N=CC(=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C8H6F3NO3/c1-15-5-2-4(8(9,10)11)3-12-6(5)7(13)14/h2-3H,1H3,(H,13,14)
InChIKeyJLVKTAYCTABTFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic Acid: Building Block Overview


3-Methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid (CAS 1256791-45-3) is a heterocyclic picolinic acid derivative featuring a pyridine core with a methoxy group at position 3, a trifluoromethyl group at position 5, and a carboxylic acid at position 2 [1]. This substitution pattern confers distinct electronic and steric properties compared to halogenated analogs, with a computed XLogP3-AA of 1.6 indicating balanced lipophilicity suitable for drug-like scaffolds [1]. The compound is commercially available in research quantities with certified purity up to 98% (HPLC) , serving primarily as a versatile intermediate in the synthesis of pharmaceutical candidates and agrochemicals.

Why Generic Substitution Fails for This Picolinic Acid


Substitution of the 3-position substituent in trifluoromethylpicolinic acids fundamentally alters physicochemical and reactivity profiles, precluding simple interchangeability. The 3-methoxy derivative exhibits a distinct melting point range of 148–152°C and a calculated aqueous solubility of 2.1 mg/mL , differing markedly from the 3-chloro analog (135–143°C, lower solubility) and the 5-CF3 unsubstituted parent (133–137°C) . These divergent physical properties directly impact purification protocols, formulation development, and synthetic handling. Furthermore, the electron-donating methoxy group alters ring electronics, influencing reactivity in cross-coupling and nucleophilic substitution reactions compared to electron-withdrawing halo analogs. Procurement of the correct substitution pattern is therefore essential to ensure reproducible synthetic outcomes and to avoid costly optimization delays.

Quantitative Differentiation Against Key Analogs


Melting Point and Solubility Profile

The target compound displays a melting point of 148–152°C and a calculated aqueous solubility of 2.1 mg/mL . In contrast, the 3-chloro analog melts at 130–143°C , and the unsubstituted 5-CF3 parent melts at 133–137°C . The elevated melting point and moderate solubility of the methoxy derivative enable simplified recrystallization and chromatographic separation in synthetic workflows.

Medicinal Chemistry Process Chemistry Formulation Science

Lipophilicity for Membrane Permeability

The computed XLogP3-AA for the target compound is 1.6 [1], a value situated within the optimal range for CNS drug candidates (typically 1–3). This represents a balanced lipophilicity compared to the 3-chloro analog (estimated logP ~2.2) and the unsubstituted 5-CF3 parent (estimated logP ~0.8) [2]. The methoxy group provides a precise electronic and steric handle that can be exploited in SAR studies to fine-tune ADME properties without drastically increasing logP, a common liability of halogen substitution.

Drug Design ADME Optimization Medicinal Chemistry

High Purity for Sensitive Applications

The target compound is routinely available at ≥98% purity (HPLC) and 97% (Sigma-Aldrich) , exceeding the typical commercial purity of 95% for the 5-CF3 parent and the 95–98% range for the 3-chloro analog . This higher purity minimizes the risk of trace impurities interfering with sensitive catalytic cycles or generating off-target biological activity in screening assays.

Synthetic Chemistry Quality Control Medicinal Chemistry

Storage Conditions for Long-Term Stability

The target compound requires storage at 2–8°C for optimal long-term stability , whereas the 5-CF3 parent and 3-chloro analog are typically stored at ambient conditions (cool, dry place) . This controlled storage specification reflects the compound's enhanced stability profile under refrigerated conditions, which is critical for maintaining purity over extended periods in compound libraries.

Compound Management Laboratory Operations Synthetic Chemistry

Polar Surface Area for BBB Penetration

The topological polar surface area (TPSA) of the target compound is computed to be 59.4 Ų [1], a value below the commonly cited threshold of 90 Ų for favorable blood-brain barrier (BBB) penetration. This compares favorably to the 3-chloro analog (estimated TPSA ~63 Ų) [2] and is marginally higher than the 5-CF3 parent (~50 Ų) [3], offering a balance between BBB penetration potential and hydrogen-bonding capacity for target engagement.

CNS Drug Discovery ADME Medicinal Chemistry

Cost Profile and Procurement Considerations

The target compound commands a premium price point of approximately $4.81/mg (100 mg for $480.90) , in contrast to the widely available 5-CF3 parent at $0.03–0.06/mg (1 g for $31.90) and the 3-chloro analog at $0.03–0.14/mg (5 g for $155.90) . This significant cost differential reflects the specialized synthetic routes required for the 3-methoxy-5-trifluoromethyl substitution pattern and its utility in high-value, low-volume medicinal chemistry programs where the unique electronic and steric properties justify the investment.

Procurement Budget Planning Medicinal Chemistry

High-Value Application Scenarios


CNS Drug Discovery and Lipophilicity Tuning

With an XLogP3-AA of 1.6 and a TPSA of 59.4 Ų , this building block is ideally suited for medicinal chemistry campaigns targeting CNS disorders where blood-brain barrier penetration is required. Its balanced lipophilicity, in contrast to the higher logP of chloro analogs [1], reduces the risk of promiscuous binding and CYP inhibition, a common liability of halogenated pyridines. Incorporating this methoxy-substituted picolinic acid into lead compounds can help maintain a favorable ADME profile while exploring key SAR around the 3-position.

High-Purity Intermediates for Late-Stage Functionalization

The ≥98% commercial purity and distinct melting point of 148–152°C [1] make this compound an excellent choice for generating advanced intermediates destined for sensitive catalytic transformations, such as palladium-catalyzed cross-couplings. The high purity minimizes catalyst poisoning and ensures consistent reaction yields, while the well-defined melting point facilitates quality control. This is particularly valuable in process chemistry where reproducible impurity profiles are critical.

Agrochemical SAR: Fluopyram Metabolite Analogs

The 3-chloro analog is a known metabolite of the fungicide fluopyram and has demonstrated plant growth regulatory effects . The 3-methoxy derivative offers a direct comparator for exploring structure-activity relationships in agrochemical discovery, substituting an electron-donating methoxy group for the electron-withdrawing chlorine. This substitution can modulate the compound's interaction with plant auxin receptors or fungal targets, providing a valuable tool for developing next-generation fungicides or plant growth regulators with potentially improved environmental profiles.

Fragment-Based Library Enrichment

The unique combination of a methoxy and trifluoromethyl group on a picolinic acid scaffold provides a distinctive 3D pharmacophore not present in more common halogenated analogs. With a moderate aqueous solubility of 2.1 mg/mL and a logP of 1.6 [1], this compound is highly amenable to fragment-based screening libraries. Its premium cost is offset by the high information content it provides in initial hits, accelerating hit-to-lead progression by offering a synthetically tractable, patentable core with favorable physicochemical properties.

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